1-Naphthalen-2-yl-ethanethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

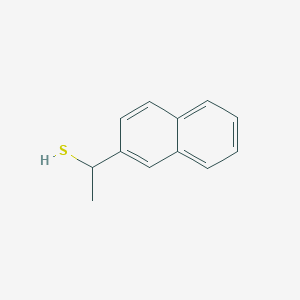

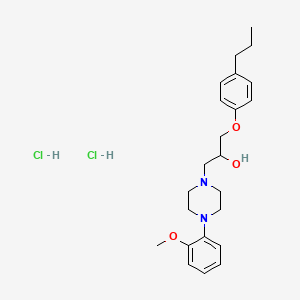

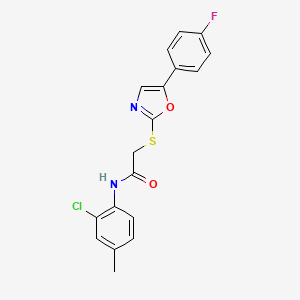

“1-Naphthalen-2-yl-ethanethiol” is a chemical compound with the CAS Number: 100519-58-2 . It has a molecular weight of 188.29 . The IUPAC name for this compound is 1-(2-naphthyl)ethanethiol .

Synthesis Analysis

The synthesis of compounds similar to “1-Naphthalen-2-yl-ethanethiol” has been reported in the literature. For instance, the synthesis and molecular structure investigation of (E)-3-mesityl-1-(naphthalen-2-yl)prop-2-en-1-one is reported . The structure of the title compound is confirmed by X-ray crystallography . The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method .

Molecular Structure Analysis

The molecular structure of “1-Naphthalen-2-yl-ethanethiol” has been analyzed using various methods. The InChI Code for this compound is 1S/C12H12S/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 . The InChI key is YTAMZLMXADCCGQ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Naphthalen-2-yl-ethanethiol” include a melting point of 37-38 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Fluorescence Enhancement in Nanoclusters

A key application of 1-Naphthalen-2-yl-ethanethiol is found in the synthesis of Au25 nanoclusters, where it serves as a protective ligand. These nanoclusters exhibit enhanced fluorescence, presenting two luminescence bands with a significantly higher quantum yield compared to clusters protected by 2-phenylethanethiolate. The study suggests that the surface ligands, including 1-Naphthalen-2-yl-ethanethiol, play a crucial role in the origin of fluorescence, highlighting its potential in developing highly efficient fluorescent materials for various applications, including imaging and sensing (Wang et al., 2014).

Photochemical Reactions

Another application is observed in the photo-Claisen-type rearrangement of aryl naphthylmethyl ether. Utilizing 1-Naphthalen-2-yl-ethanethiol in a microreactor/flow system enhances the efficiency and selectivity of the photochemical reaction. This process demonstrates the compound's role in facilitating controlled photochemical reactions, which is valuable in the synthesis of complex organic compounds with improved yields and selectivity (Maeda et al., 2012).

Biocatalytic Asymmetric Synthesis

The compound also finds application in the biocatalytic asymmetric synthesis of β-adrenergic receptor blocker precursors. A study using Lactobacillus curvatus as a biocatalyst for the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone to 2-bromo-1-(naphthalen-2-yl)ethanol illustrates its potential in the enantioselective synthesis of pharmaceutically relevant compounds. This approach underscores the compound's importance in green chemistry, providing an environmentally friendly and efficient method for producing enantiomerically pure substances (Taşdemir et al., 2020).

Anticonvulsant Activity Evaluation

Further research into naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives has unveiled potential anticonvulsant agents. The study showcases the synthesis and pharmacological evaluation of these compounds, highlighting the versatility of 1-Naphthalen-2-yl-ethanethiol derivatives in the development of new therapeutic agents. Notably, some synthesized compounds exhibit significant delays in the onset of convulsions and prolongation of survival time, comparing favorably with phenobarbital, a standard anticonvulsant medication (Ghareb et al., 2017).

Eigenschaften

IUPAC Name |

1-naphthalen-2-ylethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12S/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAMZLMXADCCGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalen-2-yl-ethanethiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2638718.png)

![1-(4-chlorophenyl)-4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2638720.png)

![4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2638721.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B2638728.png)

![4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B2638734.png)